molecular formula C50H93N3O2 B11935324 A18-Iso5-2DC18

A18-Iso5-2DC18

Cat. No.: B11935324
M. Wt: 768.3 g/mol
InChI Key: FJUINRMQOFNLCW-SXAUZNKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: A18-Iso5-2DC18 is synthesized through a three-component reaction involving an alkylene ketone, a heterocyclic amine, and a lipid tail . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. The process includes the purification of the compound using chromatographic techniques and the optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: A18-Iso5-2DC18 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipidoid derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

A18-Iso5-2DC18 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C50H93N3O2

Molecular Weight

768.3 g/mol

IUPAC Name

ethyl 1-[3-(2-ethylpiperidin-1-yl)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate

InChI

InChI=1S/C50H93N3O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-50(42-37-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)46-51-48(49(54)55-8-4)53(50)45-39-44-52-43-38-35-40-47(52)7-3/h21-24,46-48H,5-20,25-45H2,1-4H3/b23-21-,24-22-

InChI Key

FJUINRMQOFNLCW-SXAUZNKPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2C(CCCC2)CC)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCCC2CC)C(=O)OCC)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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